molecular formula C25H22BrN5O2S B295808 (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295808
M. Wt: 536.4 g/mol
InChI Key: NIOHQKJHOXHLPY-ICALIKLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic molecule. It features a unique combination of indole, thiadiazole, and pyrimidine moieties, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a multi-step process involving the following key reactions:

    Formation of the indole derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Introduction of the bromophenoxyethyl group: This step involves the reaction of the indole derivative with 4-bromophenoxyethyl bromide under basic conditions.

    Cyclization to form the thiadiazole-pyrimidine core: The final step involves the cyclization of the intermediate with appropriate reagents to form the thiadiazole-pyrimidine core. .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

(6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The indole and thiadiazole moieties are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-6-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of indole, thiadiazole, and pyrimidine moieties, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H22BrN5O2S

Molecular Weight

536.4 g/mol

IUPAC Name

(6Z)-6-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H22BrN5O2S/c1-2-5-22-29-31-23(27)20(24(32)28-25(31)34-22)14-16-15-30(21-7-4-3-6-19(16)21)12-13-33-18-10-8-17(26)9-11-18/h3-4,6-11,14-15,27H,2,5,12-13H2,1H3/b20-14-,27-23?

InChI Key

NIOHQKJHOXHLPY-ICALIKLASA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)Br)C(=O)N=C2S1

Origin of Product

United States

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